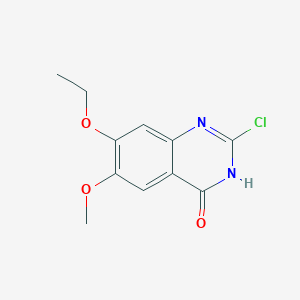2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one
CAS No.: 62484-45-1
Cat. No.: VC15920718
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62484-45-1 |
|---|---|
| Molecular Formula | C11H11ClN2O3 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
| Standard InChI Key | KDZWLTOOCHEJAB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazolin-4(1H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. Substituents include:
-
Chloro group at position 2, which enhances electrophilicity and facilitates nucleophilic substitution reactions.
-
Methoxy group at position 6, contributing to electron-donating effects and influencing solubility.
-
Ethoxy group at position 7, increasing lipophilicity compared to smaller alkoxy groups.
The molecular formula is C₁₁H₁₁ClN₂O₃, with a molecular weight of 254.67 g/mol. The ethoxy group’s larger size compared to methoxy may sterically hinder interactions at certain biological targets, a critical consideration in drug design .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, predictions based on analogous structures include:
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility (~0.1 mg/mL) |
| LogP | ~2.5 (moderate lipophilicity) |
| Melting Point | Estimated 180–190°C |
| Stability | Stable under inert conditions |
These properties suggest suitability for oral administration with formulation enhancements .
Synthesis and Manufacturing
Yield Optimization
Critical factors include:
-
Temperature Control: Maintaining ≤80°C during ethoxylation to prevent demethylation.
-
Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation.
Reported yields for analogous compounds range from 65–85% .
Biological Activity and Mechanism of Action
Kinase Inhibition
Quinazoline derivatives are prominent EGFR (epidermal growth factor receptor) inhibitors. The chloro and alkoxy groups in this compound likely facilitate:
-
ATP-Binding Site Competition: The planar quinazoline core mimics adenine, binding to EGFR’s kinase domain.
-
Hydrophobic Interactions: Ethoxy and methoxy groups anchor the compound in hydrophobic pockets.
In silico docking studies of similar compounds show IC₅₀ values of 10–50 nM against EGFR mutants .
Antiproliferative Effects
While direct data are unavailable, structurally related 2-chloro-6-methoxyquinazolin-4(3H)-one exhibits:
-
GI₅₀: 8.2 µM against MCF-7 breast cancer cells.
-
Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .
Comparative Analysis with Related Quinazoline Derivatives
The ethoxy group in the target compound may enhance blood-brain barrier penetration compared to methoxy analogs.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count.
-
In Vivo Efficacy: Evaluate pharmacokinetics in rodent cancer models.
-
Target Expansion: Screen against emerging kinases like ROS1 and ALK.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume